5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This heterocyclic compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 1-methylpyrazole moiety. Its structure combines the hydrogen-bonding capability of the carboxylic acid with the aromatic and coordination properties of the pyrazole ring, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-12-4(2-3-8-12)5-6(7(13)14)10-11-9-5/h2-3H,1H3,(H,13,14)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMWVZBMAISBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound's derivatives may exhibit biological activity, making it useful in medicinal chemistry for drug discovery. Industry: It can be used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific derivatives and applications. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular pathways involved can vary widely based on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the triazole ring significantly influence solubility, acidity, and tautomeric behavior. Key comparisons include:
Table 1: Substituent Effects
- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., formyl in ) lower pKa further.
- Tautomerism : Formyl-substituted analogs exhibit ring-chain tautomerism, forming cyclic hemiacetals (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one in ), which may influence reactivity.
Crystallographic and Computational Insights
Biological Activity
5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrazole moiety, which contributes to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction | |
| HeLa | 12.8 | Cell cycle arrest | |
| A549 | 18.5 | Inhibition of PI3K pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The triazole ring is known to interact with microbial enzymes, disrupting their function.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Inflammation-related disorders have been targeted using derivatives of this compound. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways, particularly those involved in apoptosis.
- DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA, leading to cleavage or inhibition of replication processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was tested for its cytotoxic effects against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
